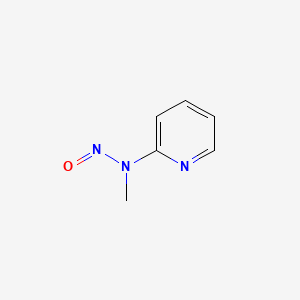
6-Hydroxynicotinamide
Descripción general
Descripción
6-Hydroxynicotinamide , also known as 6-oxo-1,6-dihydropyridine-3-carboxamide , is a chemical compound with the molecular formula C₆H₆N₂O₂ . It is a derivative of nicotinamide, which is a precursor of the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺). 6-Hydroxynicotinamide exhibits interesting properties and has been studied for various applications in the field of chemistry and biology .
Synthesis Analysis
The synthesis of 6-Hydroxynicotinamide involves several methods, including oxidation of nicotinamide . Researchers have employed various reagents and conditions to achieve this transformation. The resulting compound can be purified through recrystallization or other purification techniques .
Aplicaciones Científicas De Investigación
Biochemical Research
6-Hydroxynicotinamide is a metabolite of nicotinamide and plays a role in various biochemical pathways. It has been identified as a urinary excretion product in mammals , indicating its role in the metabolism of nicotinamide. This compound is used in biochemical research to study metabolic pathways and enzyme activities related to nicotinamide catabolism.
Pharmaceutical Development
In pharmaceutical research, 6-Hydroxynicotinamide is explored for its potential therapeutic effects. Studies have examined its impact on memory, oxidative stress, and cholinergic system activity in the brain . It serves as a valuable tool for developing drugs targeting neurological disorders and cognitive enhancement.
Chemical Synthesis
6-Hydroxynicotinamide is utilized in chemical synthesis as a precursor for more complex compounds. It has been used in a green synthesis route to produce valuable chemicals from nicotine in tobacco wastes, showcasing its role in sustainable chemistry practices .
Analytical Chemistry
In analytical chemistry, 6-Hydroxynicotinamide is employed as a standard or reference compound. Its well-characterized properties, such as molecular weight and structure, aid in the calibration of instruments and validation of analytical methods .
Environmental Science
Research in environmental science has leveraged 6-Hydroxynicotinamide to understand the environmental impact of nicotine and its derivatives. It helps in assessing the biodegradation of nicotine and the formation of metabolites in various ecosystems .
Material Science
6-Hydroxynicotinamide finds applications in material science due to its solid-state properties and chemical stability. It can be used in the development of new materials with specific optical or electronic characteristics .
Mecanismo De Acción
Target of Action
6-Hydroxynicotinamide (6HLN) is a metabolite of nicotine and has been found to interact with the cholinergic system in the brain . The cholinergic system plays a crucial role in memory and cognitive functions.
Mode of Action
It is known that it impacts memory, oxidative stress, and the activity of the cholinergic system in the brain . It is also known to be involved in the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH in nicotinic acid degradation by aerobic bacteria .
Biochemical Pathways
6HLN is involved in the catabolism of nicotine in bacteria . It is produced through the hydroxylation of nicotine, forming 6-hydroxy-nicotine . This reaction is catalyzed by nicotine:acceptor 6-oxidoreductase (hydroxylating) (Ndo, nicotine hydroxylase, EC 1.5.99.4), a member of the molybdopterin enzymes family .
Pharmacokinetics
Nicotine is highly addictive and can lead to dependence, making it challenging for individuals to quit smoking or using nicotine-containing products .
Result of Action
The impact of 6HLN on memory, oxidative stress, and the activity of the cholinergic system in the brain has been examined . It is suggested that 6HLN may have cognitive benefits, although this is a matter of debate .
Action Environment
The action of 6HLN is influenced by various environmental factors. For instance, it is produced in the tissues rather than by the intestinal flora . From 0.6 to 1.2 % of the injected dose of either nicotinic acid or nicotinamide is excreted as 6-hydroxynicotinic acid and 6-hydroxynicotinamide .
Propiedades
IUPAC Name |
6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNYDVHEUXWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190153 | |
| Record name | 6-Hydroxynicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxynicotinamide | |
CAS RN |
3670-59-5 | |
| Record name | 6-Hydroxynicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxynicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3670-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 6-hydroxynicotinamide as a breakdown product of NADH?
A1: The research paper by [] utilized reversed-phase high-pressure liquid chromatography to study the breakdown of NADH in acidic conditions. They identified 6-hydroxynicotinamide as both a direct product of acid degradation and an intermediate product in the enzymatic breakdown catalyzed by glyceraldehyde-3-phosphate dehydrogenase (G-3-PD). This finding contributes to a deeper understanding of NADH stability and the mechanisms involved in its degradation, both spontaneous and enzyme-mediated. This knowledge can be valuable for researchers studying NADH-dependent reactions, developing analytical methods for NADH quantification, and potentially for understanding NADH related metabolic processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














